N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide is a compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a quinoline moiety substituted with an iodine atom and an N-hydroxyacetimidamide group
Vorbereitungsmethoden
The synthesis of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide typically involves several steps. One common method includes the reaction of 5-iodoquinoline with hydroxylamine to introduce the N-hydroxy group. This is followed by the reaction with acetimidamide to form the final product. The reaction conditions often involve the use of solvents like ethylene glycol and catalysts to facilitate the process .
Analyse Chemischer Reaktionen
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different reduced products.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a probe for studying biological systems due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the N-hydroxy group can form hydrogen bonds with biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-2-((5-iodoquinolin-8-yl)oxy)acetimidamide can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 4-hydroxyquinoline. While these compounds share a similar quinoline core, the presence of the iodine atom and the N-hydroxyacetimidamide group in this compound makes it unique.
Eigenschaften
Molekularformel |
C11H10IN3O2 |
---|---|
Molekulargewicht |
343.12 g/mol |
IUPAC-Name |
N'-hydroxy-2-(5-iodoquinolin-8-yl)oxyethanimidamide |
InChI |
InChI=1S/C11H10IN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
InChI-Schlüssel |
AGTCPBBXKUATOX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)I |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.